cis-Tranexamic Acid-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Tranexamic Acid-13C2,15N: is a stable isotope-labeled form of tranexamic acid, a synthetic derivative of the amino acid lysine. It is commonly used as an antifibrinolytic agent to prevent excessive bleeding during surgical procedures and in the treatment of certain medical conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Tranexamic Acid-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tranexamic acid molecule. The process typically starts with the precursor amino acid lysine, which undergoes a series of chemical reactions to introduce the isotopic labels. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The final product is purified using methods like crystallization, chromatography, and recrystallization to achieve high purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions: cis-Tranexamic Acid-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
cis-Tranexamic Acid-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and analysis of tranexamic acid.
Biology: Employed in studies investigating the metabolic pathways and biological effects of tranexamic acid.
Medicine: Utilized in clinical research to understand the pharmacokinetics and pharmacodynamics of tranexamic acid in the human body.
Industry: Applied in the development of new antifibrinolytic drugs and formulations
Wirkmechanismus
The mechanism of action of cis-Tranexamic Acid-13C2,15N involves its antifibrinolytic properties. The compound competitively inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This inhibition helps reduce or prevent excessive bleeding. The molecular targets include plasminogen and plasmin, and the pathways involved are related to the fibrinolytic system .
Vergleich Mit ähnlichen Verbindungen
Tranexamic Acid: The non-isotopically labeled form of the compound.
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but less potent.
Uniqueness: cis-Tranexamic Acid-13C2,15N is unique due to its isotopic labeling, which allows for precise tracking and quantification in research studies. This feature makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of the compound’s behavior in biological systems is crucial .
Eigenschaften
CAS-Nummer |
1557000-06-2 |
---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
160.191 |
IUPAC-Name |
4-(azanylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1 |
InChI-Schlüssel |
GYDJEQRTZSCIOI-XGOBPNGOSA-N |
SMILES |
C1CC(CCC1CN)C(=O)O |
Synonyme |
is-4-(Aminomethyl)cyclohexanecarboxylic Acid-13C2,15N; cis-4-(Aminomethyl)-1-cyclohexanecarboxylic Acid-13C2,15N; cis-AMCHA-13C2,15N; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.